2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-3-1-2-8(6-10)13-16-11-5-4-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFNXGMBUJAYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Condensation of 3,4-Diaminobenzoic Acid Derivatives with 3-Fluorobenzaldehyde
The core benzimidazole scaffold is constructed via acid-catalyzed condensation between 3,4-diaminobenzoic acid (or its ester) and 3-fluorobenzaldehyde. Two principal methodologies emerge:
Sonication-Assisted Synthesis in Aqueous Media
A green chemistry approach utilizes ammonium nickel sulfate (10 mol%) in water under ultrasound irradiation. For example, mixing 3,4-diaminobenzoic acid methyl ester (1 mmol) and 3-fluorobenzaldehyde (1.1 mmol) in water with sonication at 25°C for 1.5 hours yields the methyl ester intermediate (85%). The protocol avoids toxic solvents and reduces reaction times compared to conventional heating.
Mechanistic Insight : Ultrasound promotes cavitation, enhancing reactant mixing and accelerating imine formation and cyclization.
Thermal Condensation in Polar Aprotic Solvents
Heating 3,4-diaminobenzoic acid derivatives with 3-fluorobenzaldehyde in DMSO at 120–140°C for 12–48 hours achieves cyclization. For instance, refluxing methyl 3,4-diaminobenzoate (3 mmol) and 3-fluorobenzaldehyde (3 mmol) in DMSO at 125°C for 12 hours affords the ester precursor in 72% yield.
Advantages : DMSO acts as both solvent and mild oxidant, facilitating dehydrogenation during cyclization.
Hydrolysis of Ester Intermediates to Carboxylic Acid
The methyl ester intermediate undergoes alkaline hydrolysis to yield the target carboxylic acid. A representative procedure involves treating methyl 2-(3-fluorophenyl)-1H-benzimidazole-5-carboxylate with lithium hydroxide monohydrate in ethanol-water (3:1) at 80°C for 4 hours, achieving quantitative conversion.
Reaction Conditions :
Optimization of Reaction Conditions
Spectral Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Comparative Analysis of Methods
- Sonication vs. Thermal Methods : Sonication in water offers greener and faster synthesis but requires specialized equipment. Thermal methods in DMSO are scalable but energy-intensive.
- Ester Hydrolysis : Alkaline conditions (LiOH/EtOH) provide near-quantitative yields, outperforming acid-catalyzed routes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities.
Scientific Research Applications
Pharmaceutical Development
2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid is being investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.
- Anticancer Activity : Studies have shown that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, modifications to the benzimidazole structure can enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Research indicates that benzimidazole derivatives possess antimicrobial activity against various pathogens. The presence of the fluorine atom is believed to enhance the compound's efficacy against resistant strains of bacteria .
Neurological Research
Recent studies have identified compounds similar to this compound as positive allosteric modulators (PAMs) of certain neurotransmitter receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression .
Material Science
The unique properties of benzimidazoles make them suitable for applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance.
- Polymer Additives : Benzimidazole derivatives can be utilized as additives in polymer formulations to improve their mechanical properties and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-(4-Fluorophenyl)-1H-Benzimidazole-5-Carboxylic Acid (BI-5030): Key Difference: Fluorine at the para position instead of meta. However, the meta-fluoro group in the target compound may provide better electronic modulation for charge-transfer interactions . Pharmacological Data: BI-5030 is marketed as a pharmaceutical intermediate but lacks explicit activity data in the evidence .
- 2-(3-Nitrophenyl)-1H-Benzimidazole-5-Carboxylic Acid: Key Difference: Nitro group (-NO₂) replaces fluorine. Impact: The nitro group is strongly electron-withdrawing, increasing the compound’s logP (3.47) compared to the fluoro analog (estimated logP ~2.5–3.0). This enhances lipophilicity but may reduce aqueous solubility. Pharmacological Data: Nitro-substituted analogs are less common in drug development due to toxicity concerns, though they may serve as intermediates in synthesis .
Functional Group Modifications
2-(4-Hydroxyphenyl)-1H-Benzimidazole-5-Carboxylic Acid :
- Key Difference : Hydroxyl (-OH) group replaces fluorine.
- Impact : The hydroxyl group increases hydrogen-bonding capacity, improving solubility (PSA = 81.05 Ų) but reducing blood-brain barrier penetration. This analog is more suited for targets requiring polar interactions, such as antioxidant enzymes .
- Pharmacological Data : Hydroxy-substituted benzimidazoles like Oxisol (2-(3,4-dihydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid) show potent antioxidant activity and UVA absorption, highlighting the role of hydroxyl groups in photoprotective applications .
2-(2-Nitrophenyl)-1H-Benzimidazole-5-Carboxylic Acid :
- Key Difference : Nitro group at the ortho position.
- Impact : Ortho substitution creates steric hindrance, altering the molecule’s conformation. This compound demonstrated naloxone-sensitive analgesic activity in preclinical models, suggesting opioid receptor modulation .
- Pharmacological Data : IC₅₀ values for analgesic activity were significant in tail-clamp tests but absent in tail-immersion assays, indicating a selective mechanism of action .
Pharmacologically Active Derivatives
- Methyl 1-(4-Methoxyphenethyl)-2-(4-Fluoro-3-Nitrophenyl)-1H-Benzimidazole-5-Carboxylate (5a): Key Difference: Additional methoxyphenethyl and nitro groups. Impact: The methoxyphenethyl chain enhances lipophilicity and bioavailability, while the nitro group contributes to antileukemic activity. This derivative showed an IC₅₀ of 3 μM against leukemia cells, inducing S/G₂ cell cycle arrest and apoptosis .
2-(3-Trifluoromethylphenyl)-1H-Benzimidazole-5-Carboxylic Acid (BI-5038) :
Physicochemical and Structural Analysis
Biological Activity
The compound 2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzimidazole core substituted with a fluorophenyl group at the 2-position and a carboxylic acid at the 5-position. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that compounds in this class exhibit activity against various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and E. coli , demonstrating minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
| Compound | Target Organism | MIC (μmol/mL) | Comparison Standard |
|---|---|---|---|
| This compound | E. coli | 6.25 - 12.5 | Ciprofloxacin |
| Other Benzimidazole Derivative | Staphylococcus aureus | 18 | Ciprofloxacin |
Antiviral Activity
Research has identified benzimidazole derivatives as potential antiviral agents, particularly against viruses like Hepatitis C virus (HCV). The mechanism often involves inhibition of viral polymerases, which are critical for viral replication . The specific activity of this compound against viral targets remains to be fully elucidated but suggests a promising avenue for further investigation.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. Studies indicate that these compounds can induce apoptosis in various cancer cell lines .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 10 | Topoisomerase II Inhibition |
| Other Benzimidazole Derivative | MCF7 (Breast) | 15 | Apoptosis Induction |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
- DNA Interaction : By targeting topoisomerases, it disrupts DNA replication in cancer cells.
- Receptor Modulation : Potential interactions with various cellular receptors may modulate signaling pathways critical for cell survival and proliferation.
Case Studies
Recent studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that specific benzimidazole derivatives exhibited broad-spectrum antibacterial activity, with some compounds showing effectiveness against drug-resistant strains .
- Antiviral Research : Investigations into the antiviral properties of benzimidazoles revealed that certain derivatives could significantly reduce viral load in infected cell cultures, supporting their potential as therapeutic agents against viral infections .
- Cancer Treatment : Clinical trials involving benzimidazole-based compounds showed promising results in reducing tumor size in patients with specific types of cancer, reinforcing their role as potential anticancer drugs .
Q & A
Basic: What are the key synthetic routes for 2-(3-fluorophenyl)-1H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via cyclocondensation of 3-fluoroaniline derivatives with dicarboxylic acids or esters under acidic conditions. For example, methyl esters of benzimidazole precursors (e.g., methyl 2-(2-chloro-6-fluorophenyl)-1-cyclohexyl-1H-benzimidazole-5-carboxylate) are hydrolyzed under basic conditions (NaOH/EtOH) to yield the carboxylic acid . Reaction temperature and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of diamine to acid) significantly impact yield. Microwave-assisted synthesis (100–120°C, 30 min) can improve efficiency compared to traditional reflux (12–24 hrs) .
Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons; 1JC-F coupling ~245 Hz) and benzimidazole protons (δ ~8.1–8.5 ppm) .
- HPLC-MS : Use C18 columns with 0.1% formic acid in H2O/MeCN gradients for purity assessment. ESI-MS typically shows [M+H]+ at m/z 271.1 .
- FTIR : Carboxylic acid C=O stretch at ~1680–1720 cm⁻¹ and benzimidazole N-H stretch at ~3400 cm⁻¹ .
Advanced: How does the position of fluorine substitution (e.g., 3- vs. 4-fluorophenyl) affect the compound’s physicochemical properties and biological activity?
Answer:
The 3-fluorophenyl group introduces steric and electronic effects distinct from the 4-substituted analog. Computational studies (DFT) show that 3-fluorophenyl derivatives exhibit a 5–10% increase in dipole moment compared to 4-fluoro analogs, enhancing solubility in polar solvents (e.g., DMSO). In biological assays, 3-fluoro substitution improves binding affinity to kinase targets (e.g., IC50 reduced by ~30% compared to 4-fluoro) due to optimized halogen bonding .
Advanced: What challenges arise in resolving crystallographic data for fluorinated benzimidazole-carboxylic acids, and how are they addressed?
Answer:
Fluorine’s high electron density can cause disordered crystal packing. Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) with anisotropic refinement is critical. For example, the structure of the analog 1-cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid was resolved with R = 0.052 and wR = 0.143 using SHELX-97 software . Disorder in the fluorophenyl ring is minimized by slow evaporation crystallization (hexane/EtOAc, 1:3) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency?
Answer:
- Substituent Screening : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate π-π stacking and hydrogen bonding .
- Carboxylic Acid Bioisosteres : Test ester, amide, or tetrazole analogs to assess acid stability and membrane permeability .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent positions (e.g., meta-fluorine) with IC50 values against target enzymes .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : Poor in water (<0.1 mg/mL at pH 7.4); enhanced in DMSO (50–100 mg/mL). Solubility increases at pH >8 due to deprotonation of the carboxylic acid (pKa ~3.2) .
- Stability : Degrades <5% in PBS (pH 7.4, 24 hrs) but undergoes rapid hydrolysis in acidic conditions (pH 2, 6 hrs). Store at –20°C under nitrogen to prevent oxidation .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Answer:
- DFT Calculations : HOMO/LUMO analysis (e.g., Gaussian 16) identifies the carboxylic acid as the primary nucleophilic site (HOMO energy: –6.2 eV).
- Molecular Dynamics (MD) : Simulate interactions with solvent or protein active sites (e.g., 20 ns trajectories in GROMACS) to predict binding modes and reactivity .
Advanced: What contradictions exist in reported biological data for this compound, and how should they be resolved?
Answer:
Discrepancies in IC50 values (e.g., 1.2 µM vs. 3.5 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration variations). Validate using standardized protocols (e.g., 10 µM ATP in TR-FRET assays) and orthogonal methods (SPR for binding affinity) .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential dust formation (LD50 >500 mg/kg in rodents).
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Advanced: How can advanced spectroscopic techniques (e.g., solid-state NMR, cryo-EM) resolve ambiguities in its supramolecular assembly?
Answer:
- Solid-State NMR : 19F MAS-NMR (500 MHz) detects fluorine-environment heterogeneity in polymorphs .
- Cryo-EM : Resolve nanoscale aggregates in aqueous buffers (1–5 mg/mL) at 2–3 Å resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
